molecular formula C9H9ClO3 B15365891 Methyl 4-chloro-2-(hydroxymethyl)benzoate

Methyl 4-chloro-2-(hydroxymethyl)benzoate

Cat. No.: B15365891
M. Wt: 200.62 g/mol
InChI Key: YKGNWMUOTTVVEM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of methyl 4-chloro-2-(hydroxymethyl)benzoate typically begins with 4-chlorobenzoic acid.

    Esterification: The 4-chlorobenzoic acid is first esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-chlorobenzoate.

    Hydroxymethylation: The methyl 4-chlorobenzoate is then subjected to a hydroxymethylation reaction. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions typically involve heating the mixture to promote the formation of the hydroxymethyl group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 4-chloro-2-(hydroxymethyl)benzoate can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group, forming methyl 4-chloro-2-carboxybenzoate.

    Reduction: The compound can be reduced to form methyl 4-chloro-2-(methyl)benzoate, where the hydroxymethyl group is reduced to a methyl group.

    Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Methyl 4-chloro-2-carboxybenzoate.

    Reduction: Methyl 4-chloro-2-(methyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-chloro-2-(hydroxymethyl)benzoate serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound can be used in the synthesis of pharmaceuticals, particularly those requiring a benzoate ester moiety. Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties, making it valuable in drug development.

Industry

In the materials science field, this compound can be used in the production of polymers and resins. Its chemical structure allows it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.

Mechanism of Action

The mechanism by which methyl 4-chloro-2-(hydroxymethyl)benzoate exerts its effects depends on its application. In drug development, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Methyl 2-(hydroxymethyl)benzoate: Similar structure but without the chlorine atom, affecting its reactivity and applications.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties and uses.

Uniqueness

Methyl 4-chloro-2-(hydroxymethyl)benzoate is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 4-chloro-2-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3

InChI Key

YKGNWMUOTTVVEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)CO

Origin of Product

United States

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